3-Hydroxyquinine

Antimalarial Plasmodium falciparum Metabolite Activity

3-Hydroxyquinine is the definitive CYP3A4 metabolite biomarker essential for quinine impurity profiling and metabolic ratio assays. It is the predominant human metabolite with 22-fold higher intrinsic clearance vs. alternatives, serving as a validated reference standard for ANDA/DMF submissions, PK/PD modeling in severe malaria, and CYP3A4 drug-drug interaction studies. Substituting with other metabolites compromises regulatory traceability.

Molecular Formula C20H24N2O3
Molecular Weight 340.4 g/mol
CAS No. 78549-61-8
Cat. No. B022115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyquinine
CAS78549-61-8
Synonyms3-hydroxyquinidine
3-hydroxyquinidine, (3alpha,9S)-isomer
3-hydroxyquinidine, (8alpha,9R)-isomer
3-hydroxyquinine
Molecular FormulaC20H24N2O3
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O
InChIInChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18-,19+,20+/m0/s1
InChIKeyBSRUJCFCZKMFMB-YGHPHNMRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxyquinine (CAS 78549-61-8): Cinchona Alkaloid Metabolite Reference Standard for CYP3A4 Activity and Antimalarial Research


3-Hydroxyquinine (CAS 78549-61-8) is a cinchona alkaloid metabolite with the molecular formula C20H24N2O3 and molecular mass 340.42 [1]. It is the principal oxidative metabolite of the antimalarial drug quinine, formed primarily via 3-hydroxylation catalyzed by cytochrome P450 3A4 (CYP3A4) [2]. The compound is also identified as a metabolite of the antiarrhythmic agent quinidine [3]. 3-Hydroxyquinine possesses a defined stereochemistry at the C-3 position, with the (3S)-configured epimer being the predominant form generated in human metabolism, and its structure has been confirmed through X-ray crystallographic analysis of its 9-aceto analogue [4].

Why 3-Hydroxyquinine Cannot Be Substituted by Other Quinine Metabolites or Cinchona Derivatives


The substitution of 3-hydroxyquinine with other quinine metabolites such as 2'-quininone, (10R)-11-dihydroxydihydroquinine, or (10S)-11-dihydroxydihydroquinine is not scientifically valid due to fundamentally different metabolic formation kinetics, divergent biological activity profiles, and distinct analytical detection characteristics. 3-Hydroxyquinine is the predominant metabolite of quinine, accounting for the highest intrinsic clearance among all characterized quinine metabolites, and its formation is specifically mediated by CYP3A4 [1]. The compound exhibits antimalarial activity that is approximately 10-fold lower than that of the parent drug quinine [2], whereas alternative metabolites have not been demonstrated to possess comparable antiparasitic efficacy in head-to-head assays. Furthermore, 3-hydroxyquinine serves as a validated biomarker for CYP3A4 activity phenotyping, a functional role that other metabolites cannot fulfill due to their distinct enzymatic origins (e.g., O-desmethylquinine is formed via CYP2D6) [3]. For analytical method development and validation in pharmaceutical quality control, 3-hydroxyquinine reference standards are specifically required for impurity profiling and pharmacokinetic studies of quinine-containing formulations; substituting with structural analogs or alternative metabolites would invalidate regulatory compliance and analytical traceability .

3-Hydroxyquinine Quantitative Differentiation Evidence: Comparator Data for Scientific Selection


Antimalarial Activity of 3-Hydroxyquinine Versus Quinine and Dihydroquinine Against Plasmodium falciparum

In a direct head-to-head in vitro comparison against five clinical strains of Plasmodium falciparum isolated from Thai patients, 3-hydroxyquinine exhibited significantly lower antimalarial potency compared to both quinine and dihydroquinine. The median IC50 for 3-hydroxyquinine was 1160 nmol/L (range 378-3154), whereas quinine and dihydroquinine showed median IC50 values of 168 nmol/L (range 68-366) and 129 nmol/L (range 54-324), respectively [1]. This represents an approximately 10-fold lower antimalarial activity for the metabolite compared to the parent drug and its natural impurity. When tested in pairwise combinations, no evidence of synergy or antagonism was observed among these three compounds [1].

Antimalarial Plasmodium falciparum Metabolite Activity

Metabolic Formation Kinetics: 3-Hydroxyquinine as the Predominant Quinine Metabolite in Human Liver Microsomes

In human liver microsomes, the formation of 3-hydroxyquinine demonstrated the highest intrinsic clearance (CLint) among all characterized quinine metabolites. The mean (± S.D.) CLint for 3-hydroxyquinine was 11.0 ± 4.6 μl/min/mg, which was 7.9-fold higher than that of 2'-quininone (1.4 ± 0.7 μl/min/mg), 22-fold higher than (10R)-11-dihydroxydihydroquinine (0.5 ± 0.1 μl/min/mg), and 10-fold higher than (10S)-11-dihydroxydihydroquinine (1.1 ± 0.2 μl/min/mg) [1]. In recombinant human CYP3A4 incubations, the intrinsic clearance for 3-hydroxyquinine formation was 20-fold higher compared with 2'-quininone formation, while no other metabolites were detected [1]. The formation rate of 3-hydroxyquinine was completely inhibited by the CYP3A4 inhibitors ketoconazole (1 μM) and troleandomycin (80 μM), confirming CYP3A4 as the primary enzyme responsible for this pathway [1].

Drug Metabolism CYP3A4 Intrinsic Clearance Pharmacokinetics

3-Hydroxyquinine Plasma Cmax Modulation by CYP3A4 Inhibition: Grapefruit Juice Interaction Study

A randomized crossover study in ten healthy volunteers demonstrated that grapefruit juice consumption significantly reduced the peak plasma concentration (Cmax) of 3-hydroxyquinine without affecting quinine pharmacokinetics. The mean Cmax of 3-hydroxyquinine during full-strength grapefruit juice consumption was 0.25 ± 0.09 mg/L, which was significantly lower (P < 0.05) than the control period (0.31 ± 0.06 mg/L) and half-strength grapefruit juice period (0.31 ± 0.07 mg/L) [1]. This represents a 19% reduction in metabolite Cmax. In contrast, no significant differences were observed for quinine Cmax, tmax, t1/2, AUC, or oral clearance across treatment periods [1]. The selective reduction of metabolite Cmax without affecting parent drug parameters confirms that grapefruit juice inhibits gut CYP3A4 without substantially affecting hepatic CYP3A4 activity, and that 3-hydroxyquinine formation serves as a sensitive in vivo marker of intestinal CYP3A4 inhibition [1].

Drug Interaction CYP3A4 Inhibition Pharmacokinetics Grapefruit Juice

3-Hydroxyquinine as a Validated Biomarker for CYP3A4 Activity Phenotyping in Humans

The metabolic ratio (MR) of quinine to 3-hydroxyquinine in plasma or urine serves as a stable and specific measure of CYP3A4 activity in humans. In a study of 24 healthy Swedish subjects receiving 250 mg quinine hydrochloride, the mean quinine/3-hydroxyquinine metabolic ratio was 4.7 when quinine was administered alone and 4.5 when co-administered with four other CYP probe drugs, demonstrating robust intra-individual stability (P = 0.36) [1]. The MR increased significantly from 5.8 to 12.2 (P = 0.006) during co-administration with the CYP3A4 inhibitor ketoconazole, confirming sensitivity to CYP3A4 modulation, whereas no significant change occurred with fluvoxamine (from 5.8 to 6.0, P = 0.76) [1]. A fivefold interindividual variability in the MR was observed, and the MR of quinine correlated significantly with omeprazole sulfone formation (r = 0.52, P < 0.01) but not with probe activities of CYP2C9, CYP2C19, CYP2D6, or CYP1A2, confirming CYP3A4 specificity [1]. In a separate study of 140 Ugandan volunteers, the quinine-to-3-hydroxyquinine metabolic ratio showed a 13-fold interindividual variation (mean ± SD, 7.68 ± 3.3 μmol/L; range, 1.66-22.3 μmol/L) [2].

CYP3A4 Phenotyping Biomarker Metabolic Ratio Pharmacogenetics

Pharmacokinetic Contribution of 3-Hydroxyquinine to Antimalarial Activity in Severe Malaria Patients

In patients with severe Plasmodium falciparum malaria complicated by acute renal failure, the estimated terminal elimination half-life of 3-hydroxyquinine was 21 hours (range 16.5-32.5 hours) [1]. Based on combined plasma concentration data and relative in vitro antimalarial potency measurements, 3-hydroxyquinine was calculated to contribute approximately 12% of the total antimalarial activity of the parent compound in this critically ill patient population [1]. The elimination of 3-hydroxyquinine is significantly prolonged compared to that observed in healthy volunteers, likely due to impaired renal clearance of the metabolite in acute renal failure [1].

Severe Malaria Acute Renal Failure Pharmacokinetics Therapeutic Drug Monitoring

Analytical Method Validation: Quantitation Limits for 3-Hydroxyquinine in Biological Matrices

Multiple validated analytical methods have established robust quantitation parameters for 3-hydroxyquinine in biological matrices. A validated HPLC-fluorescence method achieved a lower limit of quantitation (LLOQ) of 4.5 nM for 3-hydroxyquinine in plasma, with within-assay coefficients of variation of 2% at 2.95 μM, 4% at 227 nM, and 9% at the LLOQ [1]. In urine, the within-assay CV was 3% at 56.8 μM and 11% at 227 nM [1]. A more recent UPLC-MS/MS method achieved calibration from 1.00 to 20.00 ng/mL with R² > 0.995, intra- and inter-batch precision and accuracy within ±10% and 90-110% respectively, and a total cycle time of 2.5 minutes [2]. For simultaneous determination of ritonavir, quinine, and 3-hydroxyquinine in human plasma, an ion-pair reversed-phase HPLC method achieved limits of detection and validated LLOQ of 5 ng/mL and 70 ng/mL for 3-hydroxyquinine, with retention time of 4.0 minutes [3].

HPLC UPLC-MS/MS Bioanalysis Method Validation

Primary Research and Industrial Application Scenarios for 3-Hydroxyquinine (CAS 78549-61-8)


CYP3A4 Activity Phenotyping in Pharmacogenetic and Drug-Drug Interaction Studies

3-Hydroxyquinine serves as the essential metabolite for calculating the quinine/3-hydroxyquinine metabolic ratio, a validated biomarker for CYP3A4 activity phenotyping. This ratio demonstrates fivefold to 13-fold interindividual variability and responds predictably to CYP3A4 inhibition (MR increases 2.1-fold with ketoconazole, P = 0.006) [1]. The method enables reliable CYP3A4 activity assessment without requiring multiple probe drugs, making it suitable for pharmacogenetic studies, drug-drug interaction screening in early-phase clinical development, and personalized dosing strategies for CYP3A4 substrates [1][2].

Pharmaceutical Impurity Reference Standard for Quinine Formulation Quality Control

As the principal metabolite and potential degradation-related impurity of quinine, 3-hydroxyquinine is required as a fully characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during synthesis and formulation stages of quinine drug products. Regulatory-compliant reference standards of both (3S)- and (3R)-3-hydroxyquinine epimers support ANDA and DMF submissions, stability studies, and traceability against pharmacopeial standards (USP or EP) . The compound's unique stereochemistry enables chiral purity assessment of quinine drug substance and formulated products [3].

Therapeutic Drug Monitoring and Pharmacokinetic Modeling in Severe Malaria

In patients with severe Plasmodium falciparum malaria, particularly those with acute renal failure, 3-hydroxyquinine contributes approximately 12% of the total antimalarial activity and exhibits a prolonged terminal elimination half-life of 21 hours (range 16.5-32.5 hours) [4]. Quantification of both quinine and 3-hydroxyquinine in plasma enables accurate pharmacokinetic-pharmacodynamic modeling, informs dose adjustment in renally impaired patients, and supports therapeutic drug monitoring protocols in critical care settings where quinine accumulation may lead to cinchonism [4].

In Vitro Metabolism Studies for Species Comparison and Drug Interaction Screening

3-Hydroxyquinine is the principal quinine metabolite across multiple preclinical species including mouse, rat, dog, and human, with dogs exhibiting the closest kinetic resemblance to human liver microsomes [5]. The compound is formed with 7.9- to 22-fold higher intrinsic clearance than alternative quinine metabolites in human liver microsomes [6], and its formation is completely inhibited by CYP3A4 inhibitors ketoconazole (1 μM) and troleandomycin (80 μM) [6]. These characteristics make 3-hydroxyquinine quantification essential for in vitro-in vivo extrapolation (IVIVE), species selection for preclinical toxicology studies, and screening of CYP3A4-mediated drug-drug interactions [5].

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